1-(Prop-2-yn-1-yl)piperidine: A Technical Guide for Chemical and Pharmacological Research
1-(Prop-2-yn-1-yl)piperidine: A Technical Guide for Chemical and Pharmacological Research
CAS Number: 5799-75-7
Synonyms: N-Propargylpiperidine, 1-(2-Propynyl)piperidine
Introduction
1-(Prop-2-yn-1-yl)piperidine is a versatile heterocyclic compound that serves as a crucial building block in medicinal chemistry and organic synthesis. It incorporates two key structural motifs: the piperidine ring and a terminal alkyne group. The piperidine scaffold is a privileged structure found in numerous pharmaceuticals and natural alkaloids, valued for its favorable physicochemical properties and ability to interact with biological targets. The propargyl group (prop-2-yn-1-yl) provides a highly reactive "handle"—the terminal alkyne—enabling a wide array of chemical transformations.
This guide provides an in-depth overview of the properties, synthesis, reactivity, and potential biological significance of 1-(Prop-2-yn-1-yl)piperidine, tailored for researchers in drug development and chemical sciences.
Physicochemical and Spectroscopic Properties
The fundamental properties of 1-(Prop-2-yn-1-yl)piperidine are summarized below. This data is essential for its handling, characterization, and use in synthetic applications.
| Property | Value | Citation(s) |
| CAS Number | 5799-75-7 | [1][2] |
| Molecular Formula | C₈H₁₃N | [2][3] |
| Molecular Weight | 123.20 g/mol | [1][2] |
| Appearance | Colorless liquid with a pungent odor | [3] |
| Boiling Point | 157.6 °C at 760 mmHg | |
| Melting Point | -48 °C | [3] |
| Density | 0.91 g/cm³ | |
| Flash Point | 41.5 °C | |
| Refractive Index (n_D^20) | 1.479 | |
| Solubility | Soluble in common organic solvents (e.g., ethanol, dimethylformamide) | [3] |
| InChIKey | LQSQLFOKTMSBEC-UHFFFAOYSA-N | [2] |
Spectroscopic Data: Nuclear Magnetic Resonance (NMR) spectroscopy is fundamental for the structural confirmation of 1-(Prop-2-yn-1-yl)piperidine. The expected chemical shifts in ¹H and ¹³C NMR are characteristic of the piperidine ring protons and the propargyl group.[1]
Synthesis and Experimental Protocols
The most common and direct method for synthesizing 1-(Prop-2-yn-1-yl)piperidine is the nucleophilic alkylation of piperidine with a propargyl halide, such as propargyl bromide.[1][3]
General Synthesis Workflow
The synthesis involves the direct N-alkylation of the secondary amine (piperidine) with an alkyl halide (propargyl bromide). A base is often used to neutralize the hydrobromic acid formed during the reaction, driving the equilibrium towards the product.
Representative Experimental Protocol: N-Alkylation of Piperidine
This protocol is a representative procedure based on general methods for the N-alkylation of piperidine.[4] Researchers should optimize conditions for their specific laboratory setup.
-
Reagents and Setup:
-
To a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add piperidine (1.0 eq.).
-
Add anhydrous acetonitrile or DMF as the solvent.
-
Add a suitable base, such as potassium carbonate (K₂CO₃, 1.5 eq.), to the suspension.
-
Cool the mixture in an ice bath (0 °C).
-
-
Reaction:
-
Slowly add propargyl bromide (1.1 eq., typically as an 80 wt. % solution in toluene) to the stirred suspension. The slow addition is crucial to control the exothermic nature of the reaction.[1]
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
-
Workup and Isolation:
-
Once the reaction is complete, filter the mixture to remove the inorganic salts (e.g., K₂CO₃ and KBr).
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the residue in a suitable organic solvent like diethyl ether or ethyl acetate.
-
Wash the organic layer with water and then with brine to remove any remaining salts and water-soluble impurities.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent and concentrate the solvent in vacuo.
-
-
Purification:
-
The crude product can be purified by vacuum distillation to yield 1-(prop-2-yn-1-yl)piperidine as a colorless liquid.
-
Chemical Reactivity and Applications
The terminal alkyne of 1-(prop-2-yn-1-yl)piperidine is its most significant feature for synthetic diversification, enabling participation in powerful carbon-carbon and carbon-heteroatom bond-forming reactions.[1]
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC, or "click" reaction, is a robust and highly efficient method for forming a stable 1,2,3-triazole linkage between an alkyne and an azide. This reaction is widely used in bioconjugation, drug discovery, and materials science.[1][5]
Representative Protocol: CuAAC Reaction [5][6]
-
Reagents and Setup:
-
In a vial, dissolve 1-(prop-2-yn-1-yl)piperidine (1.0 eq.) and the desired organic azide (1.0 eq.) in a suitable solvent system (e.g., a mixture of t-butanol and water).
-
Prepare a fresh solution of sodium ascorbate (0.1-0.3 eq.) in water.
-
Prepare a solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.01-0.05 eq.) in water.
-
-
Reaction:
-
To the solution of the alkyne and azide, add the sodium ascorbate solution, followed by the copper(II) sulfate solution. The ascorbate reduces Cu(II) to the catalytically active Cu(I) in situ.
-
Stir the reaction mixture at room temperature. The reaction is often complete within 1-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
-
Workup and Purification:
-
Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash, dry, and concentrate the organic phase.
-
Purify the resulting triazole product by flash column chromatography on silica gel.
-
Sonogashira Coupling
The Sonogashira coupling is a cross-coupling reaction that forms a C(sp)-C(sp²) bond between a terminal alkyne and an aryl or vinyl halide. It is a cornerstone of modern organic synthesis for creating complex molecular architectures. The reaction is catalyzed by a combination of palladium and copper salts.[1][7]
Representative Protocol: Sonogashira Coupling [7][8]
-
Reagents and Setup:
-
To a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add the aryl/vinyl halide (1.0 eq.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02-0.05 eq.), and a copper(I) co-catalyst (e.g., CuI, 0.02-0.05 eq.).
-
Add a degassed solvent (e.g., THF or DMF) followed by a degassed amine base (e.g., triethylamine or diisopropylamine, 2.0-7.0 eq.).
-
-
Reaction:
-
Add 1-(prop-2-yn-1-yl)piperidine (1.1-1.2 eq.) to the mixture.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting halide is consumed (monitored by TLC or GC-MS).
-
-
Workup and Purification:
-
Cool the reaction mixture and dilute it with an organic solvent like diethyl ether.
-
Filter the mixture through a pad of celite to remove the catalyst and salts.
-
Wash the filtrate with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography.
-
Biological and Pharmacological Context
While specific biological activity data for 1-(prop-2-yn-1-yl)piperidine is not extensively documented, its structural components—the piperidine ring and the propargylamine moiety—are of high interest in pharmacology.
The Piperidine Scaffold in Drug Discovery
The piperidine ring is a ubiquitous feature in FDA-approved drugs and clinical candidates, targeting a vast range of conditions including central nervous system (CNS) disorders, cancer, and infectious diseases. Its presence can enhance metabolic stability, modulate lipophilicity, and provide a rigid framework for orienting functional groups to interact with protein binding pockets.[9][10]
The Propargylamine Moiety as a Bioactive Group
The N-propargyl group is a key pharmacophore in a class of enzyme inhibitors known as monoamine oxidase (MAO) inhibitors. MAOs are enzymes responsible for the degradation of neurotransmitters like dopamine and serotonin. Irreversible MAO inhibitors, such as rasagiline and selegiline, contain a propargylamine group that forms a covalent bond with the FAD cofactor of the enzyme, leading to its inactivation.[11][12] This mechanism is crucial for treating Parkinson's disease and depression.
Potential Activity at Sigma Receptors
Piperidine derivatives are frequently investigated as ligands for sigma (σ) receptors, which are implicated in various neurological disorders and cancer.[13] Studies on complex molecules containing N-benzylpiperidine and N-propargylamine motifs have shown high affinity for σ₁ receptors. For instance, certain polyfunctionalized pyridines with these components exhibit Kᵢ values in the low nanomolar range for the σ₁ receptor.[13][14][15] While direct data for 1-(prop-2-yn-1-yl)piperidine is unavailable, its structure suggests it could be a fragment for designing more complex and potent sigma receptor ligands.
Experimental Protocol: In Vitro σ₂R Competitive Binding Assay [13]
This is a representative protocol for determining the binding affinity of a compound to sigma-2 receptors.
-
Membrane Preparation:
-
Homogenize rat livers in cold 0.32 M sucrose.
-
Perform differential centrifugation steps to isolate the membrane pellet.
-
Resuspend the final pellet in a buffer (50 mM TRIS, pH 8.0) for the binding assay.
-
-
Binding Assay:
-
In assay tubes, combine the membrane preparation, a radioligand specific for σ₂ receptors (e.g., [³H]DTG in the presence of a masking concentration of a σ₁-selective ligand), and varying concentrations of the test compound (e.g., 1-(prop-2-yn-1-yl)piperidine).
-
For non-specific binding determination, add a high concentration of a known σ receptor ligand like haloperidol.
-
Incubate the mixture (e.g., at 25 °C for 120 minutes).
-
-
Analysis:
-
Terminate the incubation by rapid filtration over glass fiber filters.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Calculate the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Kᵢ value can then be determined using the Cheng-Prusoff equation.
-
Safety and Handling
1-(Prop-2-yn-1-yl)piperidine is a flammable and corrosive chemical that requires careful handling in a laboratory setting.
| Hazard Class | GHS Classification |
| Flammability | H226: Flammable liquid and vapor |
| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage |
| Respiratory Hazard | H335: May cause respiratory irritation |
Handling Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[3]
-
Keep away from heat, sparks, open flames, and other ignition sources.
-
Store in a tightly closed container in a cool, dry, and well-ventilated area, away from oxidizing agents.[3]
Conclusion
1-(Prop-2-yn-1-yl)piperidine is a valuable and reactive intermediate in organic chemistry. Its straightforward synthesis and the versatile reactivity of its terminal alkyne group make it an ideal starting point for constructing diverse molecular libraries. The presence of the piperidine and propargylamine motifs suggests significant potential for the development of novel therapeutic agents, particularly those targeting monoamine oxidases and sigma receptors. This guide provides the foundational technical information required for researchers to safely handle, synthesize, and utilize this compound in their scientific endeavors.
References
- 1. 1-(Prop-2-yn-1-yl)piperidine|CAS 5799-75-7|RUO [benchchem.com]
- 2. 1-(Prop-2-yn-1-yl)piperidine | C8H13N | CID 336652 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. researchgate.net [researchgate.net]
- 5. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. broadpharm.com [broadpharm.com]
- 7. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel 1-(prop-2-yn-1-ylamino)-2,3-dihydro-1H-indene-4-thiol derivatives as potent selective human monoamine oxidase B inhibitors: Design, SAR development, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. N-arylalkylpiperidines as high-affinity sigma-1 and sigma-2 receptor ligands: phenylpropylamines as potential leads for selective sigma-2 agents - PubMed [pubmed.ncbi.nlm.nih.gov]

